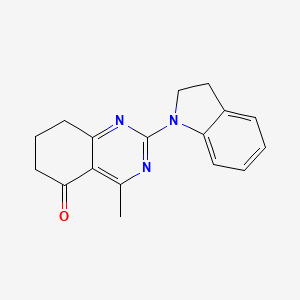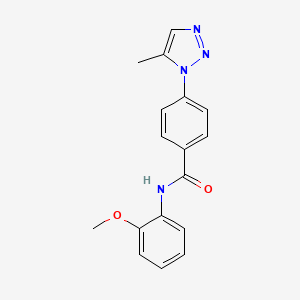![molecular formula C17H26N4O3S2 B4614548 4-ethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4614548.png)
4-ethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "4-ethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide" involves multiple steps, including the use of density functional theory (DFT) for optimizing structures and understanding molecular electrostatic potential and leading molecular orbital interactions. Specific synthesis routes leverage reactions between amino alcohols or diamines with α-phenylvinylsulfonium salts, demonstrating the versatility of methods to obtain piperazine derivatives with high levels of regio- and diastereoselectivity (Xiao et al., 2022); (Matlock et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using DFT and X-ray single crystal diffraction, revealing consistent conformations between DFT-optimized and experimentally determined structures. Hirshfeld surface analysis and 2D fingerprint plots quantify intermolecular interactions, providing deep insights into the compound's structural stability and potential binding mechanisms (Xiao et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of piperazine derivatives, including "4-ethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide," often involves interactions with various reagents to form a wide range of heterocyclic compounds. These reactions are characterized by high selectivity and efficiency, facilitated by the unique electronic and structural properties of the piperazine ring. Key reactions include substitutions and cyclizations that lead to the formation of complex structures with potential biological activity (Matlock et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis of N-Heterocycles
Research has shown that compounds structurally related to "4-ethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide" are involved in the synthesis of stereodefined N-heterocycles, including morpholines and piperazines. These compounds are synthesized through reactions involving amino alcohols or diamines with specific sulfonium salts, demonstrating moderate to excellent yields. This method offers a straightforward approach to generating a variety of N-heterocycles with significant regio- and diastereoselectivity, which could be pivotal in developing novel pharmaceuticals and materials (Matlock et al., 2015).
Antimicrobial and Modulating Activities
Compounds with morpholine and piperazine moieties, similar to the one , have been studied for their antimicrobial activities. Notably, some of these compounds exhibit platelet antiaggregating activities and moderate hypoglycemic effects in vitro, which are superior or comparable to acetylsalicylic acid. Furthermore, certain acylthioureas showed competitive antiacetylcholine and H1-antihistaminic effects, suggesting potential applications in treating diseases caused by microorganisms and exploring new therapeutic agents (Ranise et al., 1991).
Ionic Liquid Crystals
The use of piperazine and morpholine derivatives for designing ionic liquid crystals has been explored. These derivatives, when combined with various anions, exhibit rich mesomorphic behavior, including high-ordered smectic and hexagonal columnar phases. This research suggests potential applications in materials science, particularly in developing new types of liquid crystal displays and other electronic devices (Lava et al., 2009).
Antimicrobial Activities of Triazole Derivatives
The synthesis and evaluation of novel 1,2,4-triazole derivatives containing morpholine moieties have demonstrated good to moderate antimicrobial activities against various microorganisms. These findings highlight the potential of such compounds in developing new antimicrobial agents, which could be crucial in combating drug-resistant bacteria and fungi (Bektaş et al., 2010).
Anti-acetylcholinesterase Activity
Research on piperidine derivatives, structurally related to "4-ethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide," has shown significant anti-acetylcholinesterase (anti-AChE) activity. This suggests potential therapeutic applications for diseases characterized by cholinergic dysfunction, such as Alzheimer's disease. Notably, certain derivatives exhibited potent inhibition of AChE, highlighting their potential as lead compounds in developing new treatments for cognitive disorders (Sugimoto et al., 1990).
Eigenschaften
IUPAC Name |
4-ethyl-N-(4-morpholin-4-ylsulfonylphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3S2/c1-2-19-7-9-20(10-8-19)17(25)18-15-3-5-16(6-4-15)26(22,23)21-11-13-24-14-12-21/h3-6H,2,7-14H2,1H3,(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPIDNIZRCILMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde](/img/structure/B4614466.png)
![N-(3-chloro-2-methylphenyl)-2-[(cyanomethyl)thio]acetamide](/img/structure/B4614474.png)

![ethyl 2-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4614482.png)
![4-[(4-biphenylylmethylene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4614489.png)
![N,N-diethyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4614491.png)
![4-ethoxybenzaldehyde (5-{[2-(2-adamantyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B4614501.png)
![2-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4614511.png)
![N-(4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4614513.png)
![4-[(4-methoxybenzyl)amino]-3-methylbenzoic acid](/img/structure/B4614526.png)
![1-(2-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4614533.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(benzyloxy)benzamide](/img/structure/B4614540.png)
